molecular formula C6H10Cl2N2O3 B13473201 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride

Cat. No.: B13473201
M. Wt: 229.06 g/mol
InChI Key: GBBJKCBWYYRFSX-UHFFFAOYSA-N
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Description

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the oxazole ring.

Scientific Research Applications

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxazole ring’s ability to participate in various chemical reactions and its potential biological activities make this compound a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C6H10Cl2N2O3

Molecular Weight

229.06 g/mol

IUPAC Name

2-amino-3-(1,3-oxazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H8N2O3.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H

InChI Key

GBBJKCBWYYRFSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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